Welcome to the BenchChem Online Store!
molecular formula C13H14O4 B1368930 Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate CAS No. 251554-29-7

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate

Cat. No. B1368930
M. Wt: 234.25 g/mol
InChI Key: LTHIQXWICUIQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369110B1

Procedure details

A mixture of ethyl 4-(2-ethoxycarbonylphenyloxy)-butyrate (13.0 g, 46.4 mmol), 60% sodium hydride (5.56 g, 139 mmol), ethanol (2.5 ml) and toluene (250 ml) was stirred at 80-85° C. for 2 hours. The reaction mixture was poured into cold 1N hydrochloric acid and extracted twice with ethyl acetate, and the extract solution was washed with a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent; ethyl acetate:n-hexane=3:97) to obtain 9.05 g of ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate.
Name
ethyl 4-(2-ethoxycarbonylphenyloxy)-butyrate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:5])C.[H-].[Na+].C(O)C.Cl>C1(C)C=CC=CC=1>[O:5]=[C:4]1[CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][CH2:13][O:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]1=2 |f:1.2|

Inputs

Step One
Name
ethyl 4-(2-ethoxycarbonylphenyloxy)-butyrate
Quantity
13 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C=CC=C1)OCCCC(=O)OCC
Name
Quantity
5.56 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 80-85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with a 5% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent; ethyl acetate:n-hexane=3:97)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C2=C(OCCC1C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.